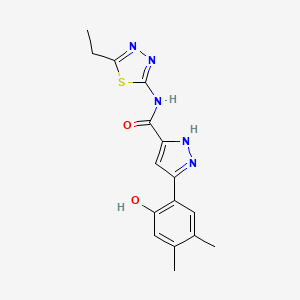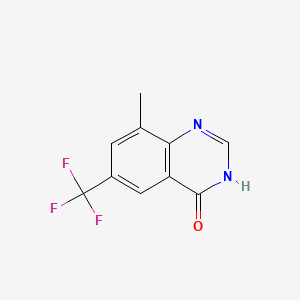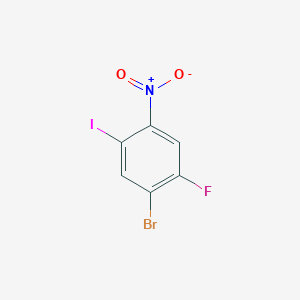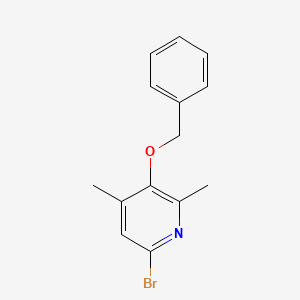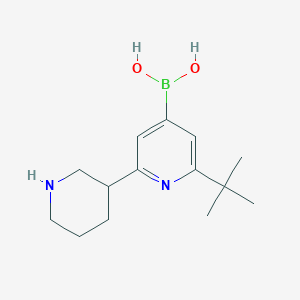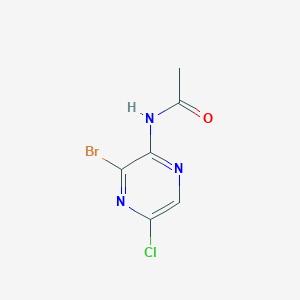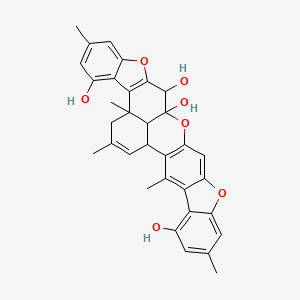
(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluoropyridine moiety makes it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) or potassium phenoxide (KOPh) to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound may involve large-scale Miyaura borylation reactions, utilizing bis(pinacolato)diboron and appropriate aryl halides. The choice of solvent, catalyst, and base is optimized to ensure high yield and purity of the final product. The use of recyclable palladium catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions: (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in oxidation and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like KOAc or KOPh, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学研究应用
(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent sensors and probes for biological imaging.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, facilitated by the base.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura couplings but lacks the fluoropyridine moiety.
4-Fluorophenylboronic Acid: Similar in structure but does not contain the cyclohexyloxy group.
Cyclohexylboronic Acid: Contains the cyclohexyl group but lacks the fluoropyridine moiety.
Uniqueness: (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of the cyclohexyloxy and fluoropyridine groups, which enhance its reactivity and versatility in various chemical transformations .
属性
分子式 |
C11H15BFNO3 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC 名称 |
(2-cyclohexyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c13-10-7-14-11(6-9(10)12(15)16)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChI 键 |
XKCJGKKUXYIGQE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1F)OC2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
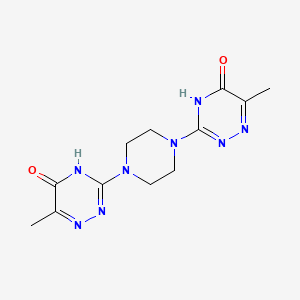


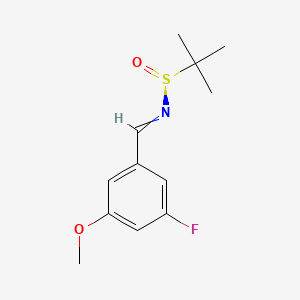
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
